molecular formula C34H69NO2 B3044052 N-(hexadecanoyl)-1-deoxysphinganine CAS No. 378755-69-2

N-(hexadecanoyl)-1-deoxysphinganine

Cat. No.: B3044052
CAS No.: 378755-69-2
M. Wt: 523.9 g/mol
InChI Key: XDORUNOFOLESEM-JHOUSYSJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(hexadecanoyl)-1-deoxysphinganine is a sphingolipid, a class of lipids that play a crucial role in cellular structure and signaling. This compound is characterized by the presence of a long-chain fatty acid (hexadecanoic acid) attached to a sphinganine backbone. Sphingolipids are essential components of cell membranes and are involved in various biological processes, including cell growth, differentiation, and apoptosis.

Scientific Research Applications

N-(hexadecanoyl)-1-deoxysphinganine has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of sphingolipids in various chemical reactions.

    Biology: Investigated for its role in cell signaling pathways and its impact on cellular processes such as apoptosis and differentiation.

    Medicine: Explored for its potential therapeutic effects in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.

    Industry: Utilized in the formulation of lipid-based drug delivery systems and cosmetic products due to its biocompatibility and structural properties.

Future Directions

The future directions for “N-(hexadecanoyl)-1-deoxysphinganine” could involve further exploration of its antitumorigenic potential and its use in sphingolipid ceramide studies . More research is needed to fully understand its properties and potential applications.

Mechanism of Action

Target of Action

N-(hexadecanoyl)-1-deoxysphinganine, also known as C16-AHL, is a type of N-acyl homoserine lactone (AHL) that acts as a signal molecule in certain bacteria . AHLs are involved in a bacterial communication process known as quorum sensing (QS), which allows bacterial populations to coordinate gene expression and behavior in response to changes in cell density .

Mode of Action

The mode of action of C16-AHL involves the synthesis of small diffusible molecules, termed “autoinducers”, that bacteria release into the environment . When the concentration of these signal molecules reaches a critical threshold, the bacterial communities react by coordinating gene expression, resulting in various phenotypic outcomes . This process is auto-regulated, with the target genes activated by QS often incorporating those required for the synthesis of the autoinducers, thus amplifying the signal .

Biochemical Pathways

The biochemical pathways affected by C16-AHL are diverse and include processes such as biofilm development, virulence expression, plasmid conjugation, motility, and growth inhibition . These activities are associated with a variety of physiological functions that sustain life . .

Pharmacokinetics

It is known that ahls are rapidly eliminated due to high clearance . The metabolites of AHLs are inactive

Result of Action

The result of C16-AHL action is the coordination of gene expression in bacterial communities, leading to changes in phenotypic outcomes . For example, in the halophilic bacterium Halomonas smyrnensis AAD6, C16-AHL was found to regulate the production of exopolysaccharide (EPS), a compound that plays a crucial role in biofilm formation .

Action Environment

The action of C16-AHL is influenced by environmental factors. For instance, halophiles, which produce C16-AHL, are able to synthesize products that are stable under extreme conditions, such as saline environments like marine habitats, salt lakes, brines, and saline soils . This suggests that the action, efficacy, and stability of C16-AHL may be influenced by the salinity of the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(hexadecanoyl)-1-deoxysphinganine typically involves the acylation of sphinganine with hexadecanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as enzymatic acylation, where specific enzymes catalyze the attachment of hexadecanoic acid to sphinganine. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.

Chemical Reactions Analysis

Types of Reactions

N-(hexadecanoyl)-1-deoxysphinganine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the sphinganine backbone can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the hexadecanoyl moiety can be reduced to form alcohols.

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield sphinganine and hexadecanoic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of sphinganine and hexadecanoic acid.

Comparison with Similar Compounds

Similar Compounds

    N-hexadecanoylsphinganine-1-phosphocholine: Similar in structure but contains a phosphocholine group, which alters its biological activity and solubility.

    N-palmitoylsphinganine: Contains a shorter fatty acid chain (palmitic acid) compared to hexadecanoic acid, affecting its physical and chemical properties.

    N-stearoylsphinganine: Contains a longer fatty acid chain (stearic acid), which influences its membrane interactions and biological effects.

Uniqueness

N-(hexadecanoyl)-1-deoxysphinganine is unique due to its specific fatty acid chain length and the absence of a hydroxyl group on the sphinganine backbone. This structural uniqueness contributes to its distinct biological activities and makes it a valuable compound for studying sphingolipid-related processes.

Properties

IUPAC Name

N-[(2S,3R)-3-hydroxyoctadecan-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H69NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-33(36)32(3)35-34(37)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32-33,36H,4-31H2,1-3H3,(H,35,37)/t32-,33+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDORUNOFOLESEM-JHOUSYSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(C(C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCC[C@H]([C@H](C)NC(=O)CCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H69NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.